![molecular formula C22H23N3O B2439032 4-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile CAS No. 2034264-25-8](/img/structure/B2439032.png)
4-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile, also known as DIQ-JO-1, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Jun and its coactivator p300/CBP. DIQ-JO-1 has been shown to have promising anticancer activity in preclinical studies, making it a potential candidate for cancer therapy.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The development and optimization of unsymmetrical Hantzsch reactions are crucial for the synthesis of compounds like 4-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile. These reactions play a key role in the manufacture of potassium-channel openers, showcasing the compound's significance in therapeutic applications (Hopes, Parker, & Patel, 2006).
Research on the sp^3 C-H bond arylation of tetrahydroisoquinolines under mild conditions highlights innovative approaches to modify the tetrahydroisoquinoline backbone, potentially affecting compounds similar to the one , which emphasizes the versatility and reactivity of such structures (Muramatsu, Nakano, & Li, 2013).
The exploration of synthetic pathways to create 3,4-dihydroisoquinolinones and their applications in constructing complex isoquinoline alkaloids provides insights into the structural and functional versatility of compounds related to 4-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile (Mujde, Özcan, & Balcı, 2011).
Potential Applications and Biological Activities
Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents showcases the relevance of the tetrahydroisoquinoline moiety in developing potent pharmaceutical agents, suggesting potential research avenues for derivatives of 4-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile in cancer therapy (Redda, Gangapuram, & Ardley, 2010).
The application of ring-closing metathesis for synthesizing benzo[3,4]azepino[1,2-b]isoquinolin-9-ones from 3-arylisoquinolines highlights the compound's synthetic flexibility and potential for creating diverse heterocyclic structures, which could have implications in various fields of medicinal chemistry (Van, Khadka, Le, Yang, & Cho, 2011).
Propriétés
IUPAC Name |
4-[3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-3-oxopropyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c23-13-18-7-5-17(6-8-18)9-10-22(26)25-15-21(16-25)24-12-11-19-3-1-2-4-20(19)14-24/h1-8,21H,9-12,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMYSKGRXNUUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CCC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.